molecular formula C16H15N3O3 B4110629 2-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B4110629
M. Wt: 297.31 g/mol
InChI Key: NXGPFZCDMSMMQO-UHFFFAOYSA-N
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Description

2-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring

Properties

IUPAC Name

5-[1-(4-methoxyphenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11(21-13-8-6-12(20-2)7-9-13)16-18-15(19-22-16)14-5-3-4-10-17-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGPFZCDMSMMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=N2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile oxide under mild conditions.

    Attachment of the pyridine ring: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include:

    Use of catalysts: Catalysts such as palladium or copper may be employed to facilitate the coupling reactions.

    Solvent selection: Choosing solvents that enhance the solubility of reactants and products can improve reaction efficiency.

    Temperature control: Maintaining an optimal temperature range to ensure maximum reaction rate and minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 1-(4-methoxyphenyl)ethylamine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its oxadiazole ring, which imparts distinct electronic properties and reactivity compared to triazole derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Reactant of Route 2
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2-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

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